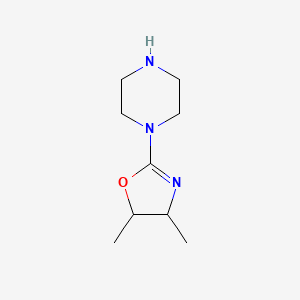

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine

Description

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine is a heterocyclic compound featuring a piperazine ring substituted with a partially saturated oxazole moiety. The oxazole ring in this compound is 4,5-dihydro (indicating two adjacent saturated bonds) and bears methyl groups at the 4- and 5-positions.

Piperazine derivatives are widely studied for their versatility as building blocks in drug discovery. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, contributes to metabolic stability and hydrogen-bonding interactions, which are critical in drug-receptor binding.

Properties

CAS No. |

50693-79-3 |

|---|---|

Molecular Formula |

C9H17N3O |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

4,5-dimethyl-2-piperazin-1-yl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C9H17N3O/c1-7-8(2)13-9(11-7)12-5-3-10-4-6-12/h7-8,10H,3-6H2,1-2H3 |

InChI Key |

TYNWAKUJCKSLRY-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(OC(=N1)N2CCNCC2)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Oxazoline Intermediate

The oxazoline ring with 4,5-dimethyl substitution is typically prepared by cyclization involving amino alcohols and nitriles or related precursors. For example, a related oxazoline intermediate, 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine, is synthesized by reacting 2-cyano-3-methylpyridine with 1,1-dimethylaminoethanol in the presence of anhydrous zinc chloride catalyst at elevated temperature (140°C) without solvent for 15 hours.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Cyclization | 2-cyano-3-methylpyridine + 1,1-dimethylaminoethanol | Anhydrous ZnCl2, 140°C, 15 h, solvent-free | 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine |

This method is favored for its economic viability and relatively high yield.

Coupling with Piperazine Derivatives

The key step to obtain the target compound involves the reaction of the oxazoline intermediate with a piperazine or its derivative. One approach involves the use of a Grignard reagent derived from a piperazine derivative, such as 4-chloro-N-methylpiperidine, which reacts with the oxazoline intermediate in an inert solvent like tetrahydrofuran (THF) at low temperatures (−40°C to 0°C). This reaction proceeds selectively, avoiding side reactions and additional purification steps.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Nucleophilic addition | Oxazoline intermediate + Grignard reagent of piperazine derivative | THF, −40°C to 0°C (preferably −20°C to −10°C) | 3-[2-(3-chlorophenyl)ethyl]-2-[4,4-dimethyl-2-(1-methyl-piperidin-4-yl)-oxazolidin-2-yl]pyridine |

The reaction yields the oxazoline ring substituted with the piperazine moiety, which can be further hydrolyzed or modified depending on the target molecule.

Alternative Preparation via Thioxo Derivatives

Another method reported in the literature involves the synthesis of piperazine-containing heterocycles by reacting acetyl compounds with sulfur and secondary amines such as N-methylpiperazine in dioxane under reflux conditions. This method is used to prepare related heterocyclic compounds with thioxo groups but can be adapted for oxazoline derivatives by modifying the starting materials and reaction conditions.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| Reflux reaction | Acetyl compound + sulfur + N-methylpiperazine | Dioxane, reflux until H2S evolution subsides, then vigorous reflux 12 h | Piperazine-substituted heterocyclic compound |

This method yields solid products purified by filtration and recrystallization.

Experimental Data and Reaction Optimization

Reaction Yields and Purity

The processes described in patent US20090005567A1 report yields typically above 70% for the key intermediates and final products when optimized. The use of strong bases such as lithium diisopropylamide (LDA) and inert solvents like THF at controlled low temperatures enhances selectivity and reduces side products.

Reaction Conditions Summary Table

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Oxazoline formation | 2-cyano-3-methylpyridine + 1,1-dimethylaminoethanol + ZnCl2 | None (solvent-free) | 140°C | 15 h | ~75% | Catalyst ZnCl2 critical |

| Alkylation with 3-chlorobenzyl chloride | Oxazoline intermediate + 3-chlorobenzyl chloride + LDA | THF | −15 to 25°C (opt. −5 to +5°C) | Several hours | High | Strong base required |

| Grignard addition | Compound II + Grignard reagent of 4-chloro-N-methylpiperidine | THF | −40 to 0°C (opt. −20 to −10°C) | Hours | High | Selective addition |

| Hydrolysis (optional) | Compound III + aqueous acid/base | Aqueous medium | Room temp to reflux | Hours | Variable | Converts oxazoline to acid or other derivatives |

Research Results and Analysis

- The synthetic route involving the oxazoline intermediate and Grignard reagent coupling is advantageous due to fewer steps, milder conditions, and higher yields compared to older methods.

- The selective addition of the Grignard reagent avoids the need for additional protection/deprotection steps, simplifying purification.

- Alternative methods involving sulfur and secondary amines provide routes to related piperazine-containing heterocycles but are less direct for the specific oxazoline-piperazine compound.

- Characterization of the products typically involves nuclear magnetic resonance (NMR), mass spectrometry (MS), and elemental analysis to confirm structure and purity.

- The compound's potential biological activities, such as antimicrobial or anticonvulsant effects, have been explored in related derivatives, indicating the importance of efficient synthetic routes for further pharmacological development.

Chemical Reactions Analysis

Types of Reactions

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the piperazine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Oxazole vs. Thiazole Derivatives

Replacing the oxygen atom in oxazole with sulfur (as in thiazole) alters electronic properties and bioavailability. For example, 1-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride (MW 294.22) is marketed for industrial applications, possibly due to enhanced stability from sulfur’s lower electronegativity . In contrast, oxazole derivatives like the target compound may exhibit stronger hydrogen-bonding capacity, favoring receptor interactions in drug design.

Pharmacological Potential

While direct data for the target compound are absent, structurally related molecules demonstrate diverse bioactivities:

Biological Activity

1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-YL)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a 4,5-dimethyl-4,5-dihydro-1,3-oxazole moiety. Its molecular formula is with a molecular weight of approximately 182.23 g/mol. The oxazole ring contributes to its diverse biological activities.

Antimicrobial Activity

Research has shown that oxazole derivatives exhibit notable antimicrobial properties. In studies evaluating various oxazole compounds, derivatives similar to this compound demonstrated effectiveness against a range of bacteria and fungi. Specifically, compounds were tested against Staphylococcus aureus , Escherichia coli , and Candida albicans . The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin and fluconazole .

Anticancer Properties

Several studies have investigated the anticancer potential of oxazole derivatives. For instance, compounds containing the oxazole ring have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). The mechanism often involves the activation of apoptotic pathways through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.63 | Induces apoptosis |

| Similar Oxazole Derivative | U-937 | 10.38 | Inhibits cell proliferation |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or metabolic pathways in cancer cells.

- Induction of Apoptosis : It triggers apoptotic pathways by modulating protein expression related to cell survival and death.

- Antioxidant Activity : Some studies suggest that oxazole derivatives can scavenge free radicals, contributing to their therapeutic effects .

Case Studies

A notable study involved the synthesis and evaluation of various oxazole derivatives for their anticancer activity. The most promising compounds exhibited IC50 values in the low micromolar range against multiple cancer cell lines. These findings underscore the potential for developing new anticancer agents based on the oxazole scaffold .

Q & A

Q. What are the established synthetic routes for 1-(4,5-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)piperazine, and what analytical techniques are essential for confirming its structural integrity?

Methodological Answer: The synthesis typically involves cyclization reactions to form the dihydrooxazole ring, followed by coupling with piperazine. Key steps include:

- Cyclization: Reaction of 4,5-dimethyl-1,2-diamine derivatives with carbonyl-containing reagents under acidic or basic conditions to form the dihydrooxazole core .

- Piperazine Coupling: Nucleophilic substitution or condensation reactions to attach the piperazine moiety. For example, using ethyl alcohol as a solvent under reflux conditions .

- Purification: High-performance liquid chromatography (HPLC) or column chromatography to isolate the product .

- Characterization: Nuclear magnetic resonance (NMR) for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and elemental analysis to verify purity .

Q. How does the dihydrooxazole moiety influence the compound’s physicochemical properties, and what methods assess its stability under experimental conditions?

Methodological Answer: The 4,5-dihydrooxazole ring introduces partial saturation, enhancing conformational rigidity and potentially improving metabolic stability compared to fully aromatic analogs. Key assessments include:

- Lipophilicity: Measured via logP values using reversed-phase HPLC or shake-flask methods .

- Stability Studies:

- Oxidative Stability: Exposure to hydrogen peroxide or radical initiators to evaluate susceptibility to oxidation .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in multi-step syntheses, particularly for ring-closure reactions?

Methodological Answer:

- Design of Experiments (DoE): Systematic variation of parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions. For example, using trifluoroacetic acid as a catalyst for cyclization improves ring closure efficiency .

- Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes while maintaining yield .

- Catalyst Screening: Transition metals (e.g., Cu(I) in click chemistry) or organocatalysts for regioselective coupling .

Q. How can computational chemistry predict biological targets, and what are the limitations of these predictions?

Methodological Answer:

- Molecular Docking: Tools like AutoDock Vina or Schrödinger Suite predict binding affinities to targets (e.g., enzymes, receptors). For example, docking studies may suggest interactions with G-protein-coupled receptors (GPCRs) due to the piperazine scaffold’s flexibility .

- Limitations:

- Solvent Effects: Most docking algorithms neglect explicit solvent interactions, leading to overestimated binding energies.

- Conformational Sampling: Limited ability to account for protein flexibility or allosteric binding pockets .

Q. How should researchers resolve contradictions between in vitro bioactivity and computational predictions?

Methodological Answer:

- Replicate Assays: Confirm bioactivity across multiple cell lines or enzymatic assays to rule out false positives/negatives .

- Purity Verification: Re-analyze compound purity via HPLC-MS to exclude impurities as confounding factors .

- Off-Target Profiling: Use kinase or receptor panels to identify unintended interactions .

- Model Refinement: Incorporate molecular dynamics simulations to account for protein flexibility in docking studies .

Q. What are key considerations for designing SAR studies of derivatives to evaluate pharmacological potential?

Methodological Answer:

- Substituent Variation: Modify the dihydrooxazole’s methyl groups or piperazine’s substituents to probe steric/electronic effects. For example:

- Electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability but reduce solubility.

- Bulky substituents on piperazine could alter receptor selectivity .

- Functional Assays: Pair binding affinity measurements (e.g., SPR) with functional readouts (e.g., cAMP accumulation for GPCRs) .

- Toxicity Screening: Assess cytotoxicity in primary cell lines to prioritize lead compounds .

Data Contradiction Analysis Example

Scenario: A derivative with a β-cyclodextrin modification shows reduced bioactivity despite improved solubility.

Resolution:

Structural Analysis: Use NMR to confirm the modified structure retains the active pharmacophore.

Permeability Assays: Evaluate if β-cyclodextrin reduces cellular uptake via Caco-2 monolayer assays.

Competitive Binding: Test whether β-cyclodextrin competes with the target receptor using displacement assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.